3-Hydroxydecanoic acid

Catalog No.
S591447
CAS No.
5561-87-5
M.F
C10H20O3
M. Wt
188.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxydecanoic acid

CAS Number

5561-87-5

Product Name

3-Hydroxydecanoic acid

IUPAC Name

3-hydroxydecanoic acid

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

InChI

InChI=1S/C10H20O3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13)

InChI Key

FYSSBMZUBSBFJL-UHFFFAOYSA-N

SMILES

CCCCCCCC(CC(=O)O)O

Synonyms

3-HDA, 3-hydroxy-decanoic acid, 3-hydroxydecanoic acid, 3-hydroxydecanoic acid, (3R)-, beta-hydroxydecanoic acid, myrmicacin, myrmicacin monosodium (+-)-isomer, myrmicacin, (+-)-isomer, myrmicacin, (R)-isomer

Canonical SMILES

CCCCCCCC(CC(=O)O)O

3-Hydroxydecanoic acid is a β-hydroxycarboxylic acid characterized by a straight-chain fatty acid structure containing ten carbon atoms, with hydroxyl and carboxyl functional groups. It is also known as myrmicacin, named after the leaf-cutter ants in which it was first discovered. This compound has been identified in various biological systems, including royal jelly, and is of interest due to its potential herbicidal properties, which inhibit seed germination within ant nests .

Herbicidal Activity

Research suggests that myrmicacin acts as a herbicide by inhibiting seed germination. The exact mechanism is not fully understood, but it might involve disrupting plant hormone signaling or affecting metabolic processes essential for germination [].

Biological Roles

The presence of 3-hydroxydecanoic acid in various organisms, including fruit flies (Drosophila melanogaster) and the plant Arabidopsis thaliana, suggests potential roles in biological processes. However, specific functions in these organisms require further investigation [].

Occurrence and Properties

3-Hydroxydecanoic acid (3-HDA), also known as 3-hydroxycapric acid, is a naturally occurring fatty acid []. It exists in two forms: (R)-3-hydroxydecanoic acid and (S)-3-hydroxydecanoic acid, which are stereoisomers of each other []. While both forms exist in nature, (R)-3-HDA seems to be the more prevalent form []. 3-HDA has been identified in honey produced by honeybees (Apis mellifera) []. Beyond its natural occurrence, 3-HDA can also be synthesized in the laboratory [].

Research Applications

Biomarker Studies

3-HDA has been explored as a potential biomarker in various research areas. One study investigated its presence in the metabolite profiles of lactic acid bacteria found in grass silage []. Another study explored its potential as a biomarker for individual food intake in humans, where researchers used untargeted liquid chromatography-mass spectrometry (LC-MS) to analyze plasma samples []. These studies suggest that 3-HDA could be a valuable tool in research related to gut health and dietary patterns.

Typical of hydroxy fatty acids. It can undergo:

  • Esterification: Reacting with alcohols to form esters.
  • Oxidation: Converting the hydroxyl group into a carbonyl group, leading to the formation of ketones or aldehydes.
  • Reduction: The carboxylic acid group can be reduced to an alcohol, producing 3-hydroxydodecanol.

These reactions are essential for its application in synthetic chemistry and biochemistry .

The biological activity of 3-hydroxydecanoic acid includes:

  • Antimicrobial Properties: Exhibits inhibitory effects against various bacteria and fungi.
  • Herbicidal Activity: Prevents seed germination, particularly in the context of leaf-cutter ants' nests.
  • Metabolic Role: Serves as a metabolite in several organisms, including Escherichia coli, where it may influence cell division and growth .

3-Hydroxydecanoic acid can be synthesized through various methods:

  • Fermentation: Utilizing microbial fermentation processes, particularly with strains like Pseudomonas putida, which produce polyhydroxyalkanoates that include this compound as a monomer.
  • Chemical Synthesis: Through multi-step organic synthesis involving the reduction of decanoic acid or its derivatives.
  • Biocatalysis: Employing enzymes to catalyze the conversion of fatty acids into hydroxy fatty acids under mild conditions .

The applications of 3-hydroxydecanoic acid span various fields:

  • Bioplastics: Used as a monomer in the production of biodegradable polymers such as poly(3-hydroxyalkanoate).
  • Pharmaceuticals: Investigated for its potential use in drug formulations due to its biological activity.
  • Agriculture: Explored for use as a natural herbicide due to its ability to inhibit seed germination .

Interaction studies of 3-hydroxydecanoic acid focus on its effects on cellular processes and other compounds:

  • Cell Division Inhibition: Research indicates that it may inhibit mitosis in certain bacterial strains.
  • Synergistic Effects: When combined with other antimicrobial agents, it may enhance their efficacy against resistant strains of bacteria .

Several compounds share structural similarities with 3-hydroxydecanoic acid. Here is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
3-Hydroxydecanoic AcidStraight-chain fatty acid with hydroxyl groupFound in royal jelly; herbicidal properties
2-Hydroxydecanoic AcidHydroxyl group on the second carbonLess studied; fewer biological activities
Decanoic AcidSaturated fatty acid without hydroxyl groupCommonly used in food and cosmetic products
10-Hydroxydecenoic AcidUnsaturated fatty acid with hydroxyl groupKnown for specific applications in cosmetics

3-Hydroxydecanoic acid stands out due to its unique combination of biological activity and applications in both natural and synthetic contexts .

Physical Description

Solid

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

188.14124450 g/mol

Monoisotopic Mass

188.14124450 g/mol

Heavy Atom Count

13

Appearance

Unit:25 mgSolvent:nonePurity:98+%Physical solid

UNII

IGH24U4AMF

Related CAS

120659-40-7

Other CAS

14292-26-3
33044-91-6

Wikipedia

Myrmicacin

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

Dates

Modify: 2023-08-15
1. Z. Zheng et al. “Production of 3-hydroxydecanoic acid by recombinant Escherichia coli HB101 harboring phaG gene” Antonie Van Leeuwenhoek, vol. 85pp. 93-101, 20042. Q. Wang et al. “Engineering Bacteria for Production of Rhamnolipid as an Agent for Enhanced Oil Recovery” Biotechnology and Bioengineering, vol. 98pp. 842-853, 20073. P. Jones et al. “Improved Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry Method for Serum or Plasma Free 3-Hydroxy-Fatty Acids andIts Utility for the Study of Disorders of Mitochondrial Fatty Acid ß-Oxidation” Clinical Chemistry, vol. 46, pp. 149-155, 20004. P. Jones et al. “Accumulation of free 3-hydroxy fatty acids in the culture media of fibroblasts from patients deficient in long-chain l-3-hydroxyacyl-CoAdehydrogenase: a useful diagnostic aid” Clinical Chemistry, vol. 47(7) pp. 1190-1194, 2001

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